molecular formula C6H8N2OS B8762008 (4,6-Dihydropyrazolo[1,5-c]thiazol-2-yl)methanol CAS No. 623564-67-0

(4,6-Dihydropyrazolo[1,5-c]thiazol-2-yl)methanol

Cat. No. B8762008
M. Wt: 156.21 g/mol
InChI Key: ZGNPNZPUBIEHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07812014B2

Procedure details

LiBH4 (cont. 90%) (459 mg) was added to the ether (126 mL) solution of 4H-5-thia-1,6a-diazapentalen-2-carboxylic acid ethylester (2.5 g) and MeOH (0.77 mL) under a nitrogen atmosphere at room temperature, then refluxed for 1.5 h. The mixture was quenched with 1 mol/L HCl (25 mL) and stirred for 1 h at room temperature. The mixture was neutralized by saturated sodium hydrogen carbonate solution and separated. The aqueous layer was extracted with dichloromethane (10×25 mL). The organic layer was dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with AcOEt. The titled compound was obtained as a pale yellow solid (1.7 g, 87.9%).
Name
Quantity
459 mg
Type
reactant
Reaction Step One
Name
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.77 mL
Type
solvent
Reaction Step One
Name
Yield
87.9%

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].CCOCC.C([O:10][C:11]([C:13]1[CH:20]=[C:19]2[N:15]([CH2:16][S:17][CH2:18]2)[N:14]=1)=O)C>CO>[N:14]1[N:15]2[C:19]([CH2:18][S:17][CH2:16]2)=[CH:20][C:13]=1[CH2:11][OH:10] |f:0.1|

Inputs

Step One
Name
Quantity
459 mg
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
126 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)OC(=O)C1=NN2CSCC2=C1
Name
Quantity
0.77 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 1 mol/L HCl (25 mL)
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (10×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the column was eluted with AcOEt

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(C=C2CSCN12)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.